Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate
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Overview
Description
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate is a synthetic organic compound with the molecular formula C10H10INO4 It is characterized by the presence of a hydroxy group, an iodine atom, and a methylcarbamoyl group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to a hydrogen atom, leading to deiodination.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzoquinone derivative, while substitution of the iodine atom can produce various substituted benzoates .
Scientific Research Applications
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The methylcarbamoyl group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate: Lacks the iodine atom, resulting in different chemical properties and reactivity.
4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an isoxazole ring instead of a benzoate structure, leading to distinct applications and reactivity.
Uniqueness
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C10H10INO4 |
---|---|
Molecular Weight |
335.09 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C10H10INO4/c1-12-9(14)6-3-5(10(15)16-2)4-7(11)8(6)13/h3-4,13H,1-2H3,(H,12,14) |
InChI Key |
WFOUJVFCEMRTAR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)C(=O)OC)I)O |
Origin of Product |
United States |
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